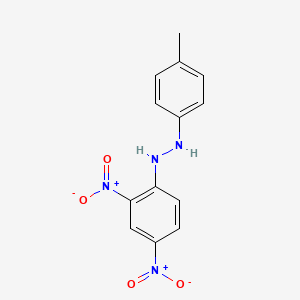![molecular formula C16H16OSe B14475708 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran CAS No. 66558-12-1](/img/structure/B14475708.png)
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran is an organoselenium compound that features a benzopyran ring system with a phenylselanyl group attached to the methyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 2-allylphenols with phenylselanyl bromide in the presence of a base. The reaction proceeds through an oxyselenocyclization mechanism, where the phenylselanyl group is introduced to the allylphenol, forming the desired benzopyran structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the phenylselanyl group can yield the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that participate in redox reactions, thereby influencing cellular oxidative stress levels. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Phenylselanyl)uracil: Another selenium-containing compound with potential antiviral properties.
Phenylselenenyl bromide: Used in similar synthetic applications to introduce selenium into organic molecules.
2-Phenyl-3-(phenylselanyl)benzofuran: Studied for its antidepressant-like effects through the glutamatergic pathway.
Uniqueness
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran is unique due to its benzopyran core structure combined with a phenylselanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
66558-12-1 |
|---|---|
Formule moléculaire |
C16H16OSe |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
2-(phenylselanylmethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16OSe/c1-2-7-15(8-3-1)18-12-14-11-10-13-6-4-5-9-16(13)17-14/h1-9,14H,10-12H2 |
Clé InChI |
MFEACGGWESAXDY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2OC1C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


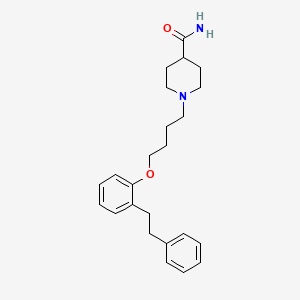

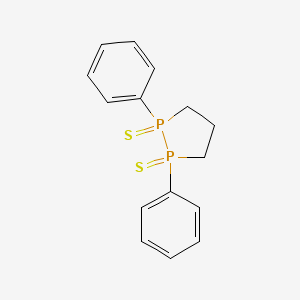
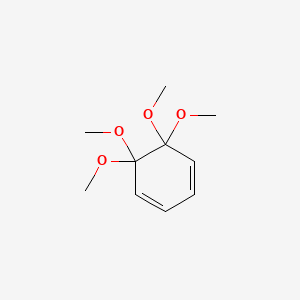

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)

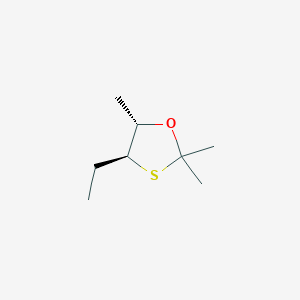


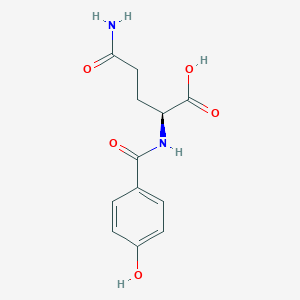

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
